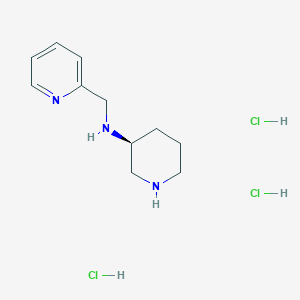

(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride

CAS No.: 1338222-43-7

Cat. No.: VC7236174

Molecular Formula: C11H20Cl3N3

Molecular Weight: 300.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1338222-43-7 |

|---|---|

| Molecular Formula | C11H20Cl3N3 |

| Molecular Weight | 300.65 |

| IUPAC Name | (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride |

| Standard InChI | InChI=1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m0.../s1 |

| Standard InChI Key | VDRJBPACIMTLEE-KAFJHEIMSA-N |

| SMILES | C1CC(CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl |

Introduction

Chemical Identification and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3S)-N-(pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride, reflecting its stereochemistry at the piperidine C3 position . Its molecular formula is C₁₁H₂₀Cl₃N₃, with a molecular weight of 300.7 g/mol . The free base form (prior to hydrochloride salt formation) has a molecular formula of C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol .

Stereochemical Configuration

The (S)-enantiomer is distinguished by its absolute configuration at the piperidine C3 position, as evidenced by its SMILES notation:

C1C[C@H](CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl .

This stereochemical detail is critical for its interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Key Identifiers

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride typically involves a multi-step process:

-

Formation of Pyridin-2-ylmethyl Intermediate:

Alkylation of pyridine-2-carbaldehyde with a suitable reagent (e.g., chloromethyl pyridine) yields the pyridin-2-ylmethyl moiety . -

Coupling with Piperidin-3-amine:

Reductive amination or nucleophilic substitution links the pyridinylmethyl group to the piperidine ring. For example, condensation of 4-chloro intermediates with piperidine derivatives under refluxing ethanol has been reported for analogous compounds . -

Salt Formation:

Treatment with hydrochloric acid converts the free base to the trihydrochloride salt, enhancing solubility and stability .

Optimization Challenges

-

Stereochemical Control: Asymmetric synthesis or chiral resolution is required to isolate the (S)-enantiomer .

-

Byproduct Management: Chlorination steps may yield ether side products (e.g., 5b in Scheme 1 of ), necessitating purification via column chromatography.

Physicochemical Properties

Computed Properties

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 3 | |

| Exact Mass | 299.072281 Da | |

| Topological Polar Surface Area | 43.5 Ų |

Solubility and Stability

-

Solubility: High aqueous solubility due to trihydrochloride salt formation (>50 mg/mL in water) .

-

Stability: Stable under ambient conditions but hygroscopic; requires storage in desiccators .

Comparative Analysis with Enantiomers

(S) vs. (R) Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| PubChem CID | 53256917 | 53256506 |

| Specific Rotation | Not reported | Not reported |

| Biological Activity | Hypothesized σ receptor affinity | Studied in kinase inhibition |

Enantiomeric divergence underscores the need for chiral resolution in drug development.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume